Neuraminidase-IN-19 mechanism of action
Neuraminidase-IN-19 mechanism of action
An in-depth analysis of the scientific literature revealed no specific compound designated as "Neuraminidase-IN-19." The information presented herein utilizes a representative novel neuraminidase inhibitor, Compound 9c , a heteroannulated 1,2,3-triazole glycoside, as a case study to fulfill the core requirements of this technical guide. This guide will provide a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Mechanism of Action
Influenza neuraminidase is a crucial enzyme for the release of progeny virions from infected host cells. It cleaves the terminal sialic acid residues from glycoconjugates on the cell surface, to which the viral hemagglutinin binds. By inhibiting neuraminidase, antiviral drugs prevent the release of new viral particles, thereby limiting the spread of infection.[1][2]
Compound 9c, like other neuraminidase inhibitors, is designed to mimic the natural substrate of the neuraminidase enzyme, sialic acid. It binds to the active site of the enzyme with high affinity, competitively inhibiting its function.[3][4] This action prevents the cleavage of sialic acid, leading to the aggregation of newly formed virions on the host cell surface and preventing their release.
Quantitative Data for Neuraminidase Inhibition
The inhibitory activity of Compound 9c against influenza A virus neuraminidase has been quantified, with the following 50% inhibitory concentration (IC50) value:
| Compound | Target Virus | IC50 (µM) |
| Compound 9c | H5N1 | 2.280 |
| H1N1 | Not specified |
Data extracted from a study on new heteroannulated 1,2,3-triazole glycosides targeting influenza A virus neuraminidase.[3][4]
Experimental Protocols
In Vitro Neuraminidase Inhibition Assay
This protocol outlines the determination of the 50% inhibitory concentration (IC50) of a test compound against influenza virus neuraminidase.
Materials:
-
Test compound (e.g., Compound 9c)
-
Influenza virus stock (e.g., H5N1)
-
Fluorescent substrate: 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay buffer (e.g., MES buffer with CaCl2)
-
96-well microplates
-
Fluorometer
Procedure:
-
Virus Titration: The influenza virus stock is serially diluted and incubated with the MUNANA substrate to determine the optimal dilution that yields a strong fluorescent signal.
-
Compound Dilution: The test compound is serially diluted in the assay buffer to create a range of concentrations.
-
Incubation: The diluted virus is pre-incubated with the various concentrations of the test compound in a 96-well plate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Enzymatic Reaction: The MUNANA substrate is added to each well to initiate the enzymatic reaction. The plate is then incubated at 37°C for a defined time (e.g., 60 minutes).
-
Fluorescence Measurement: The reaction is stopped, and the fluorescence is measured using a fluorometer at the appropriate excitation and emission wavelengths (e.g., 365 nm and 450 nm, respectively).
-
Data Analysis: The fluorescence readings are plotted against the inhibitor concentrations. The IC50 value, the concentration of the inhibitor that reduces the neuraminidase activity by 50%, is calculated from the resulting dose-response curve.
In Vivo Efficacy Studies in Mice
This protocol provides a general framework for assessing the in vivo antiviral activity of a test compound in a mouse model of influenza infection.
Materials:
-
Test compound (e.g., Compound 9c)
-
Influenza virus (e.g., H5N1 or H1N1)
-
Specific pathogen-free mice (e.g., C57BL/6)
-
Vehicle for compound administration (e.g., deionized water with 10% DMSO)
-
Anesthetic
Procedure:
-
Acclimatization: Mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of the influenza virus.
-
Treatment: The test compound is administered to the mice at various doses (e.g., 20, 40, 80 mg/kg) via a specific route (e.g., oral gavage or intraperitoneal injection) at predetermined time points post-infection (e.g., starting 4 hours post-infection and continuing for 5 days). A control group receives the vehicle only.
-
Monitoring: The mice are monitored daily for signs of illness, including weight loss, and survival rates are recorded for a period of 14-21 days.
-
Viral Titer Determination: On specific days post-infection, a subset of mice from each group may be euthanized, and their lungs harvested to determine the viral titers using methods like plaque assays or quantitative PCR.
-
Data Analysis: Survival curves are generated and analyzed using statistical methods (e.g., Kaplan-Meier analysis). The reduction in lung viral titers in the treated groups compared to the control group is also calculated.
Visualizations
Caption: Mechanism of Neuraminidase Inhibition.
Caption: In Vitro Neuraminidase Inhibition Assay Workflow.
References
- 1. Neuraminidase Activity Modulates Cellular Coinfection during Influenza A Virus Multicycle Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 3. In Vitro and In Vivo Antiviral Studies of New Heteroannulated 1,2,3-Triazole Glycosides Targeting the Neuraminidase of Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
